molecular formula C10H6F2O2S B13893186 Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate CAS No. 1029720-29-3

Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B13893186
CAS No.: 1029720-29-3
M. Wt: 228.22 g/mol
InChI Key: MJUUDLUEIYKHAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate typically involves the reaction of 5,6-difluorobenzo[b]thiophene with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. For example, benzo[b]thiophene derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation . The compound may also interact with cellular pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

CAS No.

1029720-29-3

Molecular Formula

C10H6F2O2S

Molecular Weight

228.22 g/mol

IUPAC Name

methyl 5,6-difluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6F2O2S/c1-14-10(13)9-3-5-2-6(11)7(12)4-8(5)15-9/h2-4H,1H3

InChI Key

MJUUDLUEIYKHAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)F)F

Origin of Product

United States

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